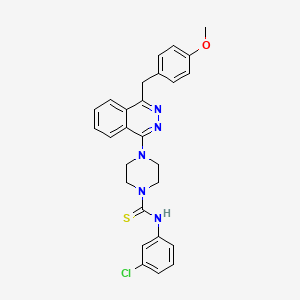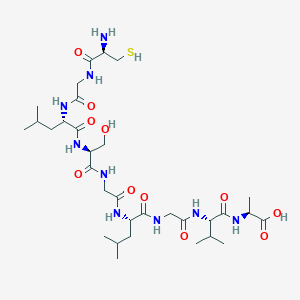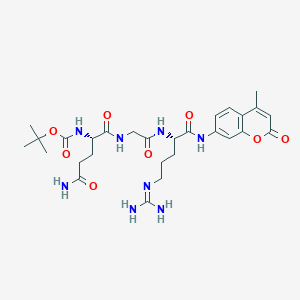
Boc-Gln-Gly-Arg-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Gln-Gly-Arg-AMC, also known as N-tert-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate used in various biochemical assays. It is particularly known for its application as a fluorogenic substrate, which means it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in studying enzyme activities, especially proteases like trypsin and coagulation factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Gly-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions .
Attachment to Resin: The first amino acid, usually Boc-Gln, is attached to the resin.
Coupling: The next amino acid, Gly, is coupled to the Boc-Gln on the resin using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The Boc group is removed using a mild acid like trifluoroacetic acid (TFA).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (Arg and AMC).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
Boc-Gln-Gly-Arg-AMC primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond by proteases, resulting in the release of 7-amino-4-methylcoumarin (AMC), which is fluorescent .
Common Reagents and Conditions
Enzymes: Trypsin, coagulation factor XIIa, and other proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at optimal pH for enzyme activity.
Temperature: Typically, reactions are conducted at 37°C to mimic physiological conditions
Major Products
The major product of the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon release .
科学的研究の応用
Boc-Gln-Gly-Arg-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Enzyme Activity Assays: Used to measure the activity of proteases like trypsin and coagulation factors. .
Drug Screening: Employed in high-throughput screening assays to identify potential inhibitors of proteases.
Biological Studies: Used to study protein-protein interactions and enzyme kinetics. .
Medical Research: Applied in the investigation of diseases involving protease dysregulation, such as cancer and coagulation disorders
作用機序
Boc-Gln-Gly-Arg-AMC exerts its effects through enzymatic hydrolysis. Proteases recognize and cleave the peptide bond between the arginine and AMC moieties, releasing AMC. The released AMC emits a fluorescent signal, which can be detected and quantified using a fluorometer .
Molecular Targets and Pathways
The primary molecular targets of this compound are proteases, including trypsin and coagulation factors. These enzymes cleave the peptide bond, leading to the release of AMC. This process is crucial in various biological pathways, including blood coagulation and protein digestion .
類似化合物との比較
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another fluorogenic substrate used in similar applications. .
Boc-Gln-Ala-Arg-AMC: Similar to Boc-Gln-Gly-Arg-AMC but with alanine instead of glycine.
Uniqueness
This compound is unique due to its specific amino acid sequence, which provides distinct interactions with certain proteases. This specificity makes it a valuable tool in studying particular enzymes and their inhibitors .
特性
分子式 |
C28H40N8O8 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H40N8O8/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32)/t18-,19-/m0/s1 |
InChIキー |
PDPAZZMSSBKXOH-OALUTQOASA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



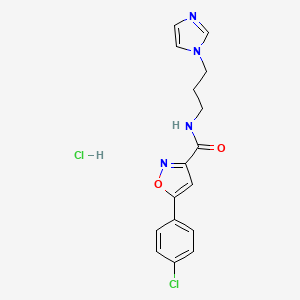

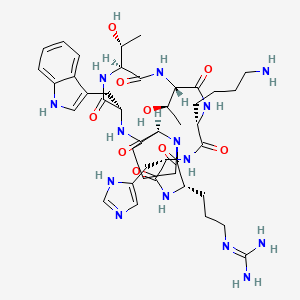

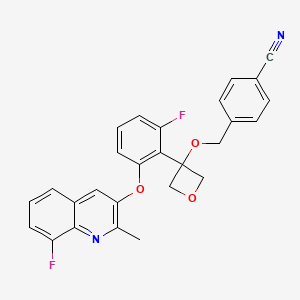
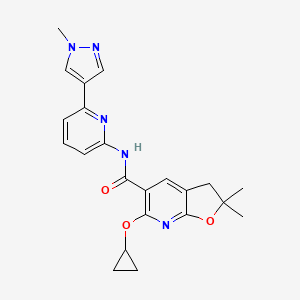
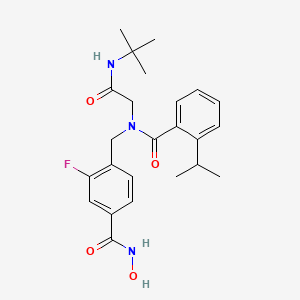
![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
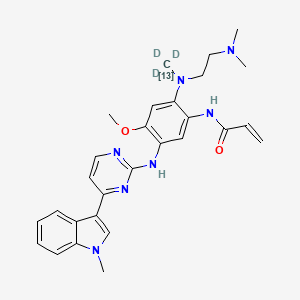
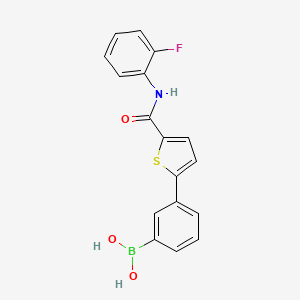
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
